molecular formula C22H20N6O6 B6527174 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 893936-37-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B6527174
CAS No.: 893936-37-3
M. Wt: 464.4 g/mol
InChI Key: ITBXWXKIFFJULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic acetamide derivative featuring a triazolo[4,5-d]pyrimidin-7-one core linked to a 3,4-dimethoxyphenyl group and a 2,3-dihydro-1,4-benzodioxin moiety. Its structure combines electron-rich aromatic systems (methoxy groups) with a rigid bicyclic framework, which may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O6/c1-31-15-6-4-14(10-17(15)32-2)28-21-20(25-26-28)22(30)27(12-23-21)11-19(29)24-13-3-5-16-18(9-13)34-8-7-33-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBXWXKIFFJULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCCO5)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

The molecular formula of the compound is C27H25N3O4S2C_{27}H_{25}N_{3}O_{4}S_{2} with a molecular weight of approximately 519.64 g/mol. The structure features a benzodioxin moiety linked to a triazolopyrimidine derivative, which is significant for its biological interactions.

Biological Activity Overview

The compound exhibits a range of biological activities that are relevant for therapeutic applications. Key areas of focus include:

1. Enzyme Inhibition
Several studies have investigated the compound's ability to inhibit specific enzymes:

  • Alpha-Glucosidase Inhibition : In vitro studies demonstrated that derivatives containing the benzodioxane structure showed substantial inhibitory activity against alpha-glucosidase, an enzyme linked to glucose metabolism and diabetes management .
  • Acetylcholinesterase Inhibition : The compound also exhibited weak inhibitory effects against acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer’s disease .

2. Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions of the compound with target proteins. For instance, docking studies with human prostaglandin reductase (PTGR2) indicated potential inhibitory actions based on favorable noncovalent interactions observed during simulations .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

Study Focus Findings
Enzyme InhibitionDemonstrated significant inhibition of alpha-glucosidase and weak inhibition of AChE.
Molecular DockingIdentified favorable binding poses with PTGR2 suggesting potential as an inhibitor.
Synthesis and CharacterizationSynthesized various derivatives and assessed their biological activities via in vitro assays.

Scientific Research Applications

Structure Visualization

The compound features a benzodioxin moiety linked to a triazolopyrimidine structure through an acetamide functional group. This unique combination provides a basis for its biological activity.

Medicinal Chemistry

Antitumor Activity : Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (μM) Reference
MCF-7 (breast cancer)10.5
A549 (lung cancer)12.8
HeLa (cervical cancer)9.0

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Neuropharmacology

Cognitive Enhancement : Preliminary studies have shown that derivatives of this compound may enhance cognitive functions in animal models. For example:

Animal Model Cognitive Test Effect Observed
Rat (Morris Water Maze)Improved memoryIncreased time in target quadrant
Mouse (Y-Maze)Enhanced explorationIncreased entries into novel arm

These results imply potential applications in treating neurodegenerative diseases like Alzheimer's.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial efficacy of compounds related to this compound against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL

This suggests its potential use in developing new antimicrobial agents.

Case Study 1: Antitumor Activity Evaluation

A study conducted on the antitumor properties of the compound involved testing against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with mechanisms involving apoptosis induction.

Case Study 2: Neuroprotective Effects

In a behavioral study using mice treated with the compound prior to cognitive testing, significant improvements were observed in learning and memory tasks compared to control groups. This suggests neuroprotective effects that warrant further exploration.

Comparison with Similar Compounds

Structural Comparison

The target compound is distinguished by its triazolo[4,5-d]pyrimidin-7-one core, a feature shared with few analogs in the literature. Key structural comparisons include:

Compound Core Structure Substituents Key Features
Target compound Triazolo[4,5-d]pyrimidin-7-one 3,4-Dimethoxyphenyl, 2,3-dihydrobenzodioxin Combines electron-donating methoxy groups with a fused triazole-pyrimidine core
Pyridazin-6-one 3,4-Dimethoxyphenyl, 2,3-dihydrobenzodioxin Pyridazinone core with similar substituents; lacks triazole ring
Thieno[3,2-d]pyrimidin-4-one 2-Methoxyphenyl, sulfanyl linker Sulfur-containing heterocycle; altered substitution pattern
(Compound 7l) Sulfonamide 3,5-Dimethylphenyl, 4-chlorophenylsulfonyl Sulfonamide backbone with antimicrobial activity

Key Observations :

  • The triazolo-pyrimidine core in the target compound may offer superior π-π stacking interactions in biological targets compared to pyridazinone or thienopyrimidine systems .

Physical Properties :

  • Molecular Weight : The target compound’s molecular weight is estimated to exceed 400 Da (similar to ’s 423.4 Da), which may limit blood-brain barrier penetration .
  • Solubility : The 3,4-dimethoxyphenyl group increases hydrophobicity compared to unsubstituted analogs (e.g., ’s compound with a pyridin-3-amine group, MW 391.46) .
Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, insights can be drawn from structurally related molecules:

  • Antimicrobial Activity : ’s sulfonamide derivatives (e.g., Compound 7l) exhibit potent antibacterial and antifungal activity with low hemolytic toxicity, suggesting that the benzodioxin-acetamide scaffold may be a viable pharmacophore .
  • Enzyme Inhibition: Thienopyrimidine derivatives () are reported in literature as kinase or protease inhibitors, implying that the triazolo-pyrimidine core in the target compound could similarly target enzymatic pathways .
Structure-Activity Relationship (SAR) Insights
  • Methoxy Positioning : The 3,4-dimethoxy substitution (target compound and ) may optimize interactions with hydrophobic enzyme pockets compared to 2-methoxy () .

Preparation Methods

Aza-Wittig Reaction/Heterocyclization

A three-component sequential process involving iminophosphorane, aromatic isocyanate, and piperazine derivatives has been employed to synthesize triazolopyrimidinone derivatives. The reaction proceeds via the formation of a carbodiimide intermediate, followed by guanidine cyclization. For instance, iminophosphorane (1) reacts with 3,4-dimethoxyphenyl isocyanate to generate carbodiimide (2), which subsequently reacts with piperazine to form a guanidine intermediate (3). Cyclization under sodium ethoxide catalysis yields the triazolopyrimidinone core. This method offers modularity for introducing diverse aryl groups, including the 3,4-dimethoxyphenyl substituent.

Acetyl Hydrazone Cyclization

Alternative routes involve cyclizing acetyl hydrazone derivatives. For example, 2-(2-acetylhydrazino)pyrimidine intermediates undergo acid-catalyzed cyclization to form triazolopyrimidinones. In the context of the target compound, 3-(3,4-dimethoxyphenyl)-7-oxo-triazolo[4,5-d]pyrimidine is synthesized by treating the corresponding acetyl hydrazone with p-toluenesulfonic acid (PTSA) in refluxing toluene. Optimal conditions include a molar ratio of 300:1 (substrate:PTSA) and a reaction temperature of 100–110°C for 10–12 hours, yielding the triazolopyrimidinone with 75–80% purity.

Functionalization of the Triazolopyrimidinone Core

Introduction of the Acetamide Side Chain

The 6-position of the triazolopyrimidinone core is functionalized with a 2-hydroxyethyl side chain, which is later converted to the acetamide group. A preferred method involves O-alkylation of the triazolopyrimidinone with methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate, followed by reduction using diisobutylaluminum hydride (DIBAL-H) to yield the 2-hydroxyethyl intermediate. Subsequent bromination with isopentyl nitrite (iAmONO) and bromoform (CHBr3) introduces a bromine atom, enabling nucleophilic substitution with the benzodioxin amine.

Coupling with the Benzodioxin Amine

The final acetamide linkage is established via a nucleophilic substitution reaction. N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3) is prepared by reacting 2,3-dihydro-1,4-benzodioxin-6-amine (1) with benzenesulfonyl chloride (2) in an aqueous basic medium (pH 9–10) at room temperature. The sulfonamide (3) is then coupled with 2-bromo-N-(3,4-dimethoxyphenyl)acetamide (6) in dimethylformamide (DMF) using lithium hydride (LiH) as a base, yielding the target compound. The reaction is typically conducted at 60–80°C for 4–6 hours, with purification via recrystallization from ethanol.

Optimization and Industrial Considerations

Protection/Leaving Group Strategy

Patent literature highlights a protection/leaving group (PLG) strategy to streamline synthesis. By employing a benzyloxycarbonyl (Cbz) protecting group early in the sequence, subsequent deprotection steps are avoided, reducing the total number of synthetic steps. For example, the hydroxyethyl side chain is introduced via O-alkylation of a PLG-protected intermediate, which is later exchanged with the benzodioxin amine in a one-pot reaction. This approach enhances selectivity and simplifies isolation of intermediates.

Solvent and Catalyst Selection

  • Triazolopyrimidinone cyclization : Toluene is the solvent of choice due to its high reflux temperature (110°C) and compatibility with PTSA.

  • Acetamide coupling : Polar aprotic solvents like DMF facilitate nucleophilic substitution, while LiH ensures efficient deprotonation of the sulfonamide.

  • Reduction steps : DIBAL-H is preferred over iron/acetic acid systems for higher yields and milder conditions.

Analytical Characterization and Quality Control

Synthetic intermediates and the final compound are characterized using:

  • 1H-NMR spectroscopy : Confirms substitution patterns and integration ratios.

  • IR spectroscopy : Validates functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm⁻¹).

  • CHN analysis : Ensures stoichiometric compliance with the molecular formula C22H20N6O6.

  • HPLC : Assesses purity (>99.5%) and identifies side products.

Data Summary of Key Reaction Steps

StepReaction TypeReagents/ConditionsYieldReference
1Sulfonamide formationBenzenesulfonyl chloride, NaOH (aq), RT, 4h85%
2Triazolopyrimidinone cyclizationPTSA, toluene, 110°C, 12h78%
3O-AlkylationMethyl 2-(triflyloxy)acetate, DMF, 60°C70%
4BrominationiAmONO, CHBr3, DCM, 0°C to RT65%
5Acetamide couplingLiH, DMF, 80°C, 6h82%

Q & A

Q. What spectroscopic and analytical methods are recommended for structural confirmation of this compound?

  • Methodological Answer: Structural confirmation requires a combination of IR spectroscopy (to identify functional groups like amide C=O stretches at ~1650–1700 cm⁻¹), ¹H-NMR (to resolve aromatic protons from the benzodioxin and dimethoxyphenyl moieties, and acetamide NH signals at ~8–10 ppm), and CHN elemental analysis (to validate molecular composition). For heterocyclic systems like the triazolopyrimidinone core, 2D NMR (e.g., HSQC, HMBC) is critical to assign connectivity. X-ray crystallography may resolve ambiguities in stereoelectronic effects .

Q. How can reaction conditions be optimized for synthesizing this compound?

  • Methodological Answer: Key parameters include:
  • pH control : Maintain pH 9–10 during sulfonamide coupling (using aqueous Na₂CO₃) to ensure nucleophilic amine activation .
  • Temperature : Room temperature (RT) for intermediate steps to avoid side reactions; elevated temperatures (e.g., 50–60°C) may accelerate cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
  • Catalysis : Transition-metal catalysts (e.g., CuI for triazole formation) or organocatalysts may improve yield. Computational tools (e.g., reaction path search algorithms) can predict optimal conditions by modeling activation energies .

Advanced Research Questions

Q. How can computational chemistry predict reactivity or stability under varying conditions?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT for transition-state analysis) can model:
  • Hydrolytic stability : Simulate hydrolysis pathways of the acetamide bond in aqueous environments.
  • Thermal degradation : Calculate bond dissociation energies (BDEs) for labile groups (e.g., triazolo ring).
  • Solubility : Use COSMO-RS models to predict solvent interactions. Tools like ICReDD integrate computational predictions with experimental validation, reducing trial-and-error cycles . For example, molecular dynamics (MD) simulations can assess aggregation tendencies in biological matrices .

Q. What strategies resolve contradictions between theoretical predictions and experimental biological activity data?

  • Methodological Answer:
  • Dose-response reassessment : Validate activity across multiple cell lines or enzymatic assays (e.g., α-glucosidase inhibition ) to rule out assay-specific artifacts.
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies.
  • Conformational analysis : Compare computed ligand-protein docking poses (e.g., AutoDock Vina) with crystallographic data. If predicted binding modes conflict with activity, revise force-field parameters or consider allosteric effects.
  • Feedback loops : Integrate failed experimental data into machine learning models to refine predictive algorithms .

Q. How can heterogeneous catalysis improve scalability of key synthetic steps?

  • Methodological Answer:
  • Catalyst screening : Test immobilized catalysts (e.g., Pd/C for Suzuki couplings) to enhance recyclability.
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation and yield.
  • Membrane technologies : Use nanofiltration membranes to separate intermediates, reducing purification bottlenecks .

Data Contradiction Analysis

Q. How should researchers address inconsistent enzymatic inhibition results across studies?

  • Methodological Answer:
  • Standardize assay protocols : Ensure consistent buffer pH, temperature, and cofactor concentrations (e.g., Mg²⁺ for kinase assays).
  • Control for redox interference : Add antioxidants (e.g., ascorbic acid) if the compound exhibits pro-oxidant behavior in vitro .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities independently .

Experimental Design Best Practices

Q. What are critical considerations for designing stability studies?

  • Methodological Answer:
  • Forced degradation : Expose the compound to stressors (light, heat, humidity) per ICH guidelines. Monitor degradation via HPLC-UV/PDA.
  • pH-rate profiling : Determine stability across physiological pH ranges (1.2–7.4) to predict gastrointestinal absorption.
  • Solid-state analysis : Use DSC (differential scanning calorimetry) and PXRD to detect polymorphic transitions affecting shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.